3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct bromination and chlorination of 2-(trifluoromethyl)pyridine. The reaction conditions often include the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature and pressure is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves distillation and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of boronic acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: The compound is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals that protect crops from pests
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, which influences the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzotrifluoride
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, making it a valuable intermediate in various synthetic applications .
Biological Activity
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 260.44 g/mol, features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group. The unique arrangement of these substituents contributes to its reactivity and biological properties.
- Appearance : Pale yellow to brown solid
- Melting Point : 28°C to 32°C
- Boiling Point : Approximately 210.5°C
- Toxicity : Classified as toxic and irritating to skin, eyes, and respiratory system.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions with biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profiles of drugs. Research has indicated that modifications in the substitution pattern on the pyridine ring can lead to variations in biological activity, making SAR studies crucial for optimizing the efficacy of this compound .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is informative:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-5-chloro-pyridine | C₅H₄BrClN | Lacks trifluoromethyl group; simpler structure |
4-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | Different substitution pattern; varied biological activity |
2-Chloro-5-fluoro-pyridine | C₅H₄ClF₃N | Lacks bromine; different halogen influences reactivity |
These compounds exhibit varying reactivities and biological activities due to differences in their substituents, highlighting the unique profile of this compound.
Case Studies and Research Findings
Recent literature emphasizes the need for further investigation into the specific biological effects of this compound. For example:
- Antimicrobial Studies : Research has indicated that related pyridine derivatives exhibit significant activity against various bacterial strains. Future studies could explore the effectiveness of this compound against resistant strains.
- Enzymatic Assays : Investigations into enzyme inhibition have shown promise for compounds containing trifluoromethyl groups. Experimental assays could be conducted to evaluate the inhibitory effects on enzymes like COX or other relevant targets .
Properties
IUPAC Name |
3-bromo-5-chloro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSEIVHZVWQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697355 | |
Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823222-22-6 | |
Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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